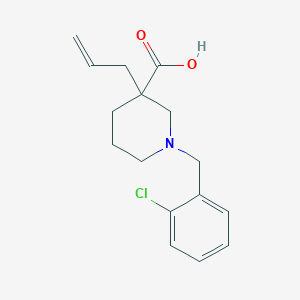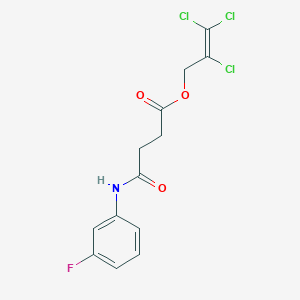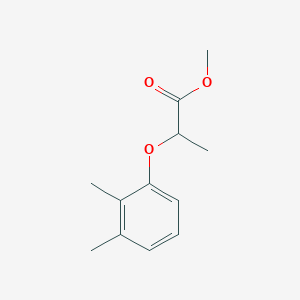![molecular formula C22H24N2O3 B5517535 (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds
Preparation Methods
The synthesis of (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the diazabicyclo core followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions involve the use of strong bases, nucleophiles, and protecting groups to ensure selective reactions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include alkyl halides and amines.
Addition: Addition reactions can occur at the double bonds or carbonyl groups, leading to the formation of addition products.
Scientific Research Applications
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can be compared with other similar compounds such as:
1-azabicyclo[3.2.2]nonan-4-one: This compound has a similar bicyclic structure but lacks the specific substituents present in this compound.
6,8-dioxabicyclo[3.2.1]octan-7-one:
The uniqueness of this compound lies in its specific structural features and the presence of the phenylmethoxybenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-18-12-11-17(21(23)25)13-24(14-18)22(26)19-9-5-6-10-20(19)27-15-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIGUAYJKTZNG-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-biphenyl]-4-yloxy)-N-(2-ethylphenyl)acetamide](/img/structure/B5517454.png)
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)

![2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5517477.png)
![2-CHLOROBENZALDEHYDE O~1~-[(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME](/img/structure/B5517481.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![5-{[(4-methoxyphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)
![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)
